6-Ethoxy-4,6-dioxohexanoate
Description
Structure
3D Structure
Properties
CAS No. |
71028-86-9 |
|---|---|
Molecular Formula |
C8H11O5- |
Molecular Weight |
187.17 g/mol |
IUPAC Name |
6-ethoxy-4,6-dioxohexanoate |
InChI |
InChI=1S/C8H12O5/c1-2-13-8(12)5-6(9)3-4-7(10)11/h2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
GOYQSRNEVPZKQV-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(=O)CCC(=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 6 Ethoxy 4,6 Dioxohexanoate Systems
Keto-Enol Tautomerism and its Implications for Reactivity
Like other β-dicarbonyl compounds, 6-ethoxy-4,6-dioxohexanoate exists as an equilibrium mixture of keto and enol tautomers. The presence of two carbonyl groups significantly increases the acidity of the α-hydrogens (the protons on the carbon atom situated between the two carbonyls), facilitating the formation of a resonance-stabilized enolate ion upon deprotonation.
The equilibrium between the keto and enol forms is a cornerstone of the compound's reactivity. The enol tautomer and the corresponding enolate anion are key nucleophilic intermediates in a variety of important carbon-carbon bond-forming reactions. The stability of the enolate is enhanced by the delocalization of the negative charge over the oxygen atoms of both carbonyl groups. This inherent acidity and the ready formation of a stable enolate are crucial for the reactions discussed in the subsequent sections, particularly in derivatization of the carbon skeleton.
Reactions Involving the Carbonyl Functionalities
The two carbonyl groups in this compound, one ketone and one ester, are primary sites for chemical reactions. These electrophilic centers are susceptible to attack by a wide range of nucleophiles.
Nucleophilic addition to the carbonyl carbons is a fundamental reaction pathway for this compound. A variety of nucleophiles can attack the electrophilic carbon atom of the ketone or ester, leading to the formation of a tetrahedral intermediate. For instance, reduction of the ketonic carbonyl group can be achieved using hydride reagents such as sodium borohydride (B1222165) to yield the corresponding secondary alcohol. Organometallic reagents, like Grignard reagents, can also add to the ketone, resulting in the formation of tertiary alcohols after an aqueous workup.
| Nucleophile | Carbonyl Group Attacked | Product Type |
| Hydride (e.g., NaBH₄) | Ketone | Secondary Alcohol |
| Organometallic (e.g., RMgX) | Ketone | Tertiary Alcohol |
| Amine (R-NH₂) | Ketone | Imine/Enamine |
| Hydroxylamine (NH₂OH) | Ketone | Oxime |
This table is interactive. Click on the headers to sort.
The 1,3-dicarbonyl motif in this compound is a versatile precursor for the synthesis of various heterocyclic systems through condensation reactions. These reactions typically involve the reaction of the dicarbonyl unit with a binucleophilic reagent, leading to the formation of a new ring system.
A prominent example is the synthesis of pyrazole (B372694) derivatives. clockss.orgresearchwithrowan.comnih.gov Reaction of this compound with hydrazine (B178648) or its substituted derivatives leads to a condensation reaction, followed by cyclization and dehydration, to afford highly functionalized pyrazoles. clockss.orgresearchwithrowan.comnih.govresearchgate.netresearchgate.net
Similarly, the compound can serve as a synthon for the preparation of pyrimidine (B1678525) derivatives. rsc.orgslideshare.netresearchgate.net The Pinner pyrimidine synthesis, for instance, involves the condensation of a β-dicarbonyl compound with an amidine. slideshare.net Thus, reacting this compound with amidines or ureas can yield substituted pyrimidines, which are of significant interest in medicinal chemistry. rsc.orgslideshare.netresearchgate.netorgsyn.orgtandfonline.com
| Binucleophile | Resulting Heterocycle |
| Hydrazine (H₂NNH₂) | Pyrazole |
| Substituted Hydrazines (R-NHNH₂) | Substituted Pyrazole |
| Amidines (RC(=NH)NH₂) | Pyrimidine |
| Urea (H₂NCONH₂) | Pyrimidinone |
This table is interactive. Click on the headers to sort.
Transformations of the Carboxylate/Ester Group
The ethoxycarbonyl group of this compound can undergo several characteristic transformations of esters. One of the most common reactions is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding β-keto carboxylic acid. This resulting β-keto acid is susceptible to decarboxylation upon heating, leading to the loss of carbon dioxide and the formation of a ketone.
Another important transformation is transesterification. In the presence of an alcohol and a suitable catalyst (acid or base), the ethyl group of the ester can be exchanged for another alkyl or aryl group. This reaction is useful for modifying the properties of the molecule or for introducing specific functional groups.
Derivatization of the Carbon Skeleton
The presence of an acidic α-hydrogen between the two carbonyl groups allows for the facile derivatization of the carbon skeleton of this compound. Deprotonation with a suitable base generates a nucleophilic enolate that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
The synthesis of aminated derivatives from this compound can be envisioned through several synthetic strategies. One plausible approach is reductive amination of the ketone carbonyl. nih.govresearchgate.netwikipedia.org This process involves the reaction of the ketone with an amine in the presence of a reducing agent. nih.govresearchgate.netwikipedia.org
For the synthesis of 5-acetylamino-6-ethoxy-4,6-dioxohexanoic acid, a potential synthetic route is as follows:
Reductive Amination : The ketone at the 4-position of this compound can be reacted with ammonia (B1221849) or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to introduce an amino group at the 5-position, yielding 5-amino-6-ethoxy-4,6-dioxohexanoic acid. nih.govresearchgate.netresearchgate.net
Acetylation : The newly introduced amino group can then be acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride to give the final product, 5-acetylamino-6-ethoxy-4,6-dioxohexanoic acid.
Recent advances have also explored the direct α-amidation of β-keto esters using transition metal catalysis, which could provide an alternative, more direct route to such aminated derivatives. nih.gov
Selective Reductions and Oxidations
Detailed research findings on the selective reduction and oxidation of this compound are not currently available in the scientific literature. The presence of two distinct carbonyl groups—a ketone at the 4-position and an ester at the 6-position—suggests that selective transformations would be a key challenge in its synthetic utility.
Selective Reductions:
In the absence of specific studies on this compound, the reactivity of analogous β-keto esters can provide some insight. Generally, the selective reduction of one carbonyl group in the presence of another is a common challenge in organic synthesis. For β-keto esters, the relative reactivity of the ketone and ester functionalities towards reducing agents would determine the product outcome.
Reduction of the Ketone: Reagents such as sodium borohydride (NaBH₄) are often used for the selective reduction of ketones in the presence of esters. It is plausible that under controlled conditions, this compound could be reduced to ethyl 6-ethoxy-4-hydroxy-6-oxohexanoate.
Reduction of the Ester: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the ester, leading to a diol product. Achieving selective reduction of the ester while leaving the ketone intact is generally difficult and would require specialized reagents or protecting group strategies, none of which have been documented for this specific compound.
Data on Selective Reductions of Analogous β-Keto Esters
| Reagent | Substrate | Product(s) | Notes |
| NaBH₄ | Ethyl acetoacetate (B1235776) | Ethyl 3-hydroxybutanoate | Selective reduction of the ketone. |
| LiAlH₄ | Ethyl acetoacetate | 1,3-Butanediol | Reduction of both ketone and ester. |
Table 1: Illustrative examples of selective reductions on a related β-keto ester. This data is for analogous compounds and not for this compound.
Selective Oxidations:
No specific research on the selective oxidation of this compound has been found. The active methylene (B1212753) group situated between the two carbonyls (at the 5-position) would be susceptible to oxidation under certain conditions. Oxidative coupling reactions are known for 1,3-dicarbonyl compounds, which could potentially lead to dimerization or other complex structures. However, without experimental data, any proposed reaction pathway remains speculative.
Cascade and Sequential Organic Reactions Utilizing this compound Intermediates
There is no information available in the scientific literature regarding the use of this compound as an intermediate in cascade or sequential organic reactions. The bifunctional nature of the molecule, with its acidic α-protons and two electrophilic carbonyl centers, theoretically allows for its participation in a variety of multi-step transformations.
Potential Cascade Reactions:
Based on the reactivity of similar β-dicarbonyl compounds, one could hypothesize its use in reactions such as:
Knoevenagel Condensation followed by Michael Addition: The active methylene protons could participate in a Knoevenagel condensation with an aldehyde or ketone, followed by an intramolecular or intermolecular Michael addition.
Domino Reactions: The term domino reaction refers to a sequence of transformations where the subsequent reaction is triggered by the functionality formed in the previous step. While derivatives of ethyl acetoacetate are known to participate in such reactions, no examples involving this compound have been reported.
Sequential Reactions:
Sequential reactions involving the initial transformation of one of the functional groups in this compound, followed by a subsequent reaction at another site, are plausible but undocumented. For instance, a selective reduction of the ketone could be followed by a dehydration or substitution reaction at the newly formed hydroxyl group.
Research Findings on Cascade Reactions of Related Compounds
| Reaction Type | Substrate(s) | Key Transformations | Product Type |
| Pseudo-5-Component Reaction | Ethyl acetoacetate, Hydrazine, Aldehyde | Knoevenagel condensation, Michael addition | Bis(pyrazolyl)methanes |
| Domino Reaction | Ethyl acetoacetate, Chalcones | Michael addition, Intramolecular cyclization | Dihydropyrans |
Table 2: Examples of cascade reactions involving the related compound, ethyl acetoacetate. This information is provided for context and does not directly pertain to this compound.
Spectroscopic Characterization and Structural Analysis in 6 Ethoxy 4,6 Dioxohexanoate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for assigning the protons within the 6-Ethoxy-4,6-dioxohexanoate molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values of the ¹H NMR spectrum provide a wealth of information about the connectivity and electronic environment of the protons.
A key feature of β-dicarbonyl compounds like this compound is their existence as a mixture of keto and enol tautomers in solution. ¹H NMR spectroscopy is instrumental in determining the ratio of these tautomers. The distinct proton signals for the keto and enol forms can be integrated, and their relative areas provide a quantitative measure of the tautomeric equilibrium. For instance, the enolic proton typically appears as a broad singlet at a downfield chemical shift, while the protons of the methylene (B1212753) groups in the keto and enol forms will have different chemical shifts and coupling patterns.
Table 1: Representative ¹H NMR Data for a β-Keto Ester
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Ethyl) | 1.25 | Triplet | 7.1 |
| CH₂ (Ethyl) | 4.15 | Quartet | 7.1 |
| CH₂ (α to ester) | 3.45 | Singlet | - |
| CH₂ (α to ketone) | 2.75 | Triplet | 6.5 |
| CH₂ (β to ketone) | 2.55 | Triplet | 6.5 |
Note: This table represents typical chemical shifts for a β-keto ester and is for illustrative purposes. Actual values for this compound may vary.
Table 2: Representative ¹³C NMR Data for a β-Keto Ester
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Ethyl) | 14.1 |
| CH₂ (Ethyl) | 60.5 |
| CH₂ (α to ester) | 49.8 |
| CH₂ (α to ketone) | 45.9 |
| CH₂ (β to ketone) | 29.7 |
| C=O (Ester) | 172.5 |
Note: This table represents typical chemical shifts for a β-keto ester and is for illustrative purposes. Actual values for this compound may vary.
Infrared (IR) Spectroscopy for Diagnostic Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. The IR spectrum of this compound would be expected to show strong, characteristic absorption bands for the carbonyl groups of the ester and ketone functionalities. The C=O stretching vibration for the ester typically appears in the range of 1750-1735 cm⁻¹, while the ketone C=O stretch is usually found between 1725-1705 cm⁻¹. The presence of the enol tautomer can be inferred from a broad O-H stretching band around 3400-2400 cm⁻¹ and a C=C stretching absorption near 1650 cm⁻¹.
Table 3: Diagnostic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1750-1735 |
| C=O (Ketone) | Stretch | 1725-1705 |
| C-O (Ester) | Stretch | 1300-1000 |
| O-H (Enol) | Stretch | 3400-2400 (broad) |
| C=C (Enol) | Stretch | ~1650 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be definitively established. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to piece together the connectivity of the molecule, further corroborating the structure determined by NMR and IR spectroscopy.
Chiroptical Methods for Enantiomeric Purity and Absolute Configuration Determination
In the context of research involving chiral derivatives or products of this compound, chiroptical methods are essential for determining the enantiomeric purity and absolute configuration of these chiral molecules. Circular Dichroism (CD) spectroscopy, for example, measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations or spectra of known compounds.
Advanced Chromatographic Techniques for Enantiomeric Excess Quantification
Advanced chromatographic techniques, particularly chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC), are the primary methods for quantifying the enantiomeric excess (ee) of chiral compounds derived from this compound. These techniques employ a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By integrating the peak areas of the two separated enantiomers, the enantiomeric excess can be calculated with high accuracy. This is crucial in asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other.
Table 4: Mentioned Compounds
| Compound Name |
|---|
Computational Chemistry and Theoretical Studies of 6 Ethoxy 4,6 Dioxohexanoate
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic and electronic levels. DFT methods are widely used due to their balance of accuracy and computational cost, making them suitable for studying molecules of the size and complexity of 6-ethoxy-4,6-dioxohexanoate. However, no specific DFT studies for this compound have been identified in the scientific literature.
Geometry Optimization and Conformational Landscapes
A critical first step in computational analysis is geometry optimization. This process involves calculating the molecule's lowest energy three-dimensional structure. For a flexible molecule like this compound, which has several rotatable single bonds, a thorough conformational analysis would be necessary to identify the most stable arrangement of its atoms (the global minimum) as well as other low-energy conformers. Understanding these stable conformations is crucial as they can significantly influence the molecule's physical properties and reactivity.
As no specific research is available, a data table of optimized bond lengths, bond angles, or dihedral angles for this compound cannot be provided.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Electron Density Distribution)
Once the optimized geometry is determined, DFT calculations can elucidate the electronic structure. This includes analyzing the distribution of electron density, which reveals the electron-rich and electron-poor regions of the molecule.
A key part of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. A small HOMO-LUMO gap generally suggests higher reactivity.
Detailed findings on the HOMO-LUMO energies and the electron density distribution for this compound are not available in the current body of scientific literature.
Interactive Data Table: Hypothetical Electronic Properties
The following table is a hypothetical representation of the kind of data a DFT study would generate. No experimental or calculated values for this compound are available in the literature.
| Property | Description | Hypothetical Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available |
Prediction of Reactivity Indices (e.g., Fukui indices, Dipole Moment, Ionization Potential, Electron Affinity, Chemical Hardness)
From the electronic structure calculations, various reactivity indices can be derived to predict how the molecule will behave in chemical reactions.
Fukui indices are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks.
Ionization potential (related to HOMO energy) is the energy required to remove an electron.
Electron affinity (related to LUMO energy) is the energy released when an electron is added.
Chemical hardness (related to the HOMO-LUMO gap) is a measure of the molecule's resistance to changes in its electron distribution.
A search of academic databases did not yield any studies that have calculated these specific reactivity indices for this compound.
Interactive Data Table: Predicted Reactivity Indices
This table illustrates the type of data that would be generated from such a study. Specific values for this compound are not available in published research.
| Reactivity Index | Description | Predicted Value |
| Dipole Moment | Measure of molecular polarity | Data not available |
| Ionization Potential | Energy to remove an electron | Data not available |
| Electron Affinity | Energy released when adding an electron | Data not available |
| Chemical Hardness | Resistance to change in electron distribution | Data not available |
Mechanistic Studies and Transition State Modeling for Reactions Involving this compound
Theoretical chemistry can be used to model the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can determine the most likely reaction mechanism and predict reaction rates. Such studies would be valuable for understanding the synthesis or degradation of this compound. However, there are no published mechanistic studies or transition state models specifically involving this compound.
In Silico Design and Optimization of Catalysts for its Synthesis or Transformation
Computational methods play an increasingly important role in catalyst design. In silico (computer-based) screening allows researchers to design and evaluate the potential effectiveness of various catalysts for a specific reaction, such as the synthesis or transformation of this compound. This approach can significantly speed up the discovery of new, more efficient catalysts by predicting their activity and selectivity before they are synthesized and tested in a lab. To date, no literature detailing the in silico design of catalysts for reactions involving this compound has been found.
Academic and Research Applications of 6 Ethoxy 4,6 Dioxohexanoate
Role as a Versatile Synthetic Intermediate and Building Block for Complex Molecules
The strategic placement of three carbonyl functionalities renders 6-Ethoxy-4,6-dioxohexanoate a highly versatile intermediate for the synthesis of complex organic molecules. Its ability to participate in a variety of chemical transformations allows for the efficient construction of intricate molecular frameworks.
5-Aminolevulinic acid (ALA) is a crucial precursor in the biosynthesis of tetrapyrroles, such as heme and chlorophyll. documentsdelivered.comnih.gov While the primary biosynthetic routes are the C4 (Shemin) and C5 pathways, alternative synthetic strategies are of considerable interest. Research has demonstrated a pathway for ALA biosynthesis that proceeds through the transamination of 4,5-dioxovaleric acid (DOVA). nih.gov The structural analogy between DOVA and this compound suggests the latter's potential as a synthetic precursor to ALA and its derivatives. The dicarbonyl functionality in this compound provides a reactive handle for the introduction of an amino group, mimicking the biosynthetic transamination step and offering a potential route to novel ALA analogs for applications in photodynamic therapy and agriculture.
Chiral α-hydroxy carbonyl compounds are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Biocatalysis has proven to be a powerful tool for the enantioselective synthesis of these molecules. In a notable application, the asymmetric reduction of ethyl this compound has been employed to prepare a chiral synthon. The reduction of the ketone functionality using the microbe Kloeckera corticis yields the corresponding (S)-carbinol with a high degree of enantiomeric excess. nih.govchegg.com
Furthermore, the 2-oxoglutarate dehydrogenase complex (E1o) from E. coli has been utilized in a carboligation reaction between 2-oxoglutarate and ethyl glyoxylate to produce (R)-6-ethoxy-5-hydroxy-4,6-dioxohexanoic acid. This enzymatic approach highlights the utility of this compound precursors in accessing stereochemically defined α-hydroxy carbonyl compounds.
| Biocatalytic Transformation | Substrate/Precursors | Biocatalyst | Product |
| Asymmetric Reduction | Ethyl this compound | Kloeckera corticis | (S)-hydroxy derivative |
| Carboligation | 2-Oxoglutarate and Ethyl Glyoxylate | E. coli E1o | (R)-6-ethoxy-5-hydroxy-4,6-dioxohexanoic acid |
Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their biosynthesis involves the iterative condensation of small carboxylic acid units, leading to the formation of poly-β-keto chains. acs.orgmdpi.comresearchgate.net The 1,3-dicarbonyl motif is a fundamental structural element in polyketide assembly. As a 1,3,5-tricarbonyl compound, this compound can be considered a valuable building block in biomimetic approaches to the synthesis of polyketide-type structures. The reactive methylene (B1212753) groups and carbonyl carbons provide multiple points for chain elongation and functionalization, enabling the construction of complex polyketide backbones.
Application in Isotopic Labeling for Mechanistic and Tracer Studies (e.g., 13C and 15N enrichment)
Isotopic labeling is an indispensable technique for elucidating reaction mechanisms and tracing the metabolic fate of molecules. researchgate.net By replacing specific atoms with their heavier isotopes, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), researchers can follow the transformation of a labeled compound through a series of chemical or biological steps. researchgate.net
While specific studies detailing the isotopic labeling of this compound are not prevalent, its structure lends itself to such applications. For instance, selective ¹³C labeling of one or more carbonyl carbons would allow for detailed mechanistic studies of its reactions. For example, in the synthesis of heterocyclic compounds, ¹³C NMR spectroscopy could be used to track the incorporation of the labeled carbons into the final ring system, thereby providing insights into the reaction pathway. Similarly, if this compound were used as a precursor in a reaction involving amination to form a nitrogen-containing heterocycle, the use of a ¹⁵N-labeled nitrogen source would enable the elucidation of the mechanism of nitrogen incorporation.
| Isotope | Potential Labeled Position | Application |
| ¹³C | Carbonyl carbons, Methylene carbons | Elucidation of reaction mechanisms, Tracer studies in metabolic pathways |
| ¹⁵N | In conjunction with a nitrogen source | Mechanistic studies of heterocycle formation |
Enabling Research in Enantioselective Synthesis and Biocatalysis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven significant research into enantioselective synthesis. As discussed previously, this compound has proven to be a valuable substrate in biocatalytic reductions to produce chiral α-hydroxy carbonyl compounds. nih.govchegg.com The use of microorganisms and isolated enzymes offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. The successful enantioselective reduction of this compound underscores its utility in exploring and developing new biocatalytic methods for the production of valuable chiral building blocks.
Development of Novel Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The development of novel and efficient methods for their synthesis is an ongoing area of research. The 1,3-dicarbonyl moiety is a well-established precursor for the synthesis of a wide variety of heterocyclic systems. This compound, with its extended dicarbonyl system, offers unique opportunities for the construction of novel heterocyclic frameworks. For example, the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a common method for the synthesis of pyridazines. beilstein-journals.org By analogy, the condensation of this compound with hydrazine could lead to the formation of functionalized pyridazine derivatives, which are known to possess a range of biological activities. The presence of the ester functionality provides a handle for further derivatization, allowing for the generation of libraries of novel heterocyclic compounds for biological screening.
Future Outlook and Emerging Research Frontiers for 6 Ethoxy 4,6 Dioxohexanoate Chemistry
Discovery of New Synthetic Routes with Enhanced Efficiency and Sustainability
The development of novel synthetic methodologies for β-ketoesters is driven by the need for greater efficiency, atom economy, and the use of sustainable resources. Future research will likely focus on moving away from classical condensation reactions, which often require strong bases and stoichiometric amounts of reagents.
One promising frontier is the C-acylation of esters using greener acylating agents and catalytic activation methods. Research into the use of renewable resources, such as fatty acids, to create complex β-ketoesters is gaining traction. rsc.orgresearchgate.net For instance, methods involving the activation of carboxylic acids with reagents like N,N'-dicyclohexylcarbodiimide (DCC) for reaction with compounds like Meldrum's acid represent a move towards more versatile and potentially sustainable routes. rsc.orgresearchgate.net
Another area of intense research is the development of catalytic C-H activation/acylation sequences. This would allow for the direct conversion of simple ketones or esters into β-dicarbonyl compounds, avoiding the need for pre-functionalized starting materials and reducing waste. The exploration of transition-metal catalysts (e.g., Palladium, Rhodium, Copper) capable of facilitating these transformations under mild conditions is a key objective.
Below is a comparative table of synthetic strategies for β-dicarbonyl compounds, highlighting the trend towards more sustainable methods.
| Feature | Traditional Methods (e.g., Claisen Condensation) | Emerging Sustainable Methods |
| Starting Materials | Simple esters, strong bases (e.g., sodium ethoxide) | Renewable feedstocks (e.g., fatty acids), activated acids |
| Reagents | Stoichiometric amounts of strong base | Catalytic systems, milder activating agents |
| Solvents | Often requires anhydrous organic solvents | Minimal solvent use, greener solvents (e.g., THF) researchgate.net |
| Byproducts | Salt waste from base neutralization | Reduced salt waste, recyclable catalysts |
| Atom Economy | Moderate | Potentially higher through catalytic pathways |
Unveiling Novel Reactivity and Unexplored Transformation Pathways
The rich chemistry of 1,3-dicarbonyl compounds is well-established, yet new modes of reactivity continue to be discovered. tcichemicals.com Future research concerning 6-Ethoxy-4,6-dioxohexanoate and its analogs will likely explore non-canonical reaction pathways that leverage its specific structural features.
A key emerging area is the use of 1,3-dicarbonyl compounds as single-carbon synthons through C-C bond cleavage. acs.org This counterintuitive strategy involves breaking the backbone of the dicarbonyl unit to incorporate a single carbon atom into a new molecular framework. For example, novel metal-free cyclization reactions have been developed where the dicarbonyl compound participates in the formation of complex heterocyclic systems like quinolines, demonstrating a departure from its traditional role as a nucleophile. acs.org
Furthermore, the participation of β-ketoesters in novel cycloaddition reactions represents a significant frontier. nih.gov While their use as nucleophiles in Michael additions is common, their potential as partners in [2+n] annulations to build complex cyclic and heterocyclic systems is an area of active development. nih.gov The interplay between the two carbonyl groups in this compound could be exploited to control regioselectivity in such transformations, leading to the synthesis of novel molecular architectures.
Advancements in Asymmetric Catalysis for this compound Derivatives
The synthesis of enantiomerically pure compounds is paramount in pharmaceuticals and materials science. As such, the development of advanced asymmetric catalytic methods for the transformation of β-ketoesters is a major research focus. acs.org For derivatives of this compound, this would involve the stereocontrolled introduction of new chiral centers.
Recent progress has been significant in several areas:
Asymmetric Hydrogenation: The reduction of the ketone functionality in β-ketoesters to produce chiral β-hydroxyesters is a cornerstone transformation. acs.org Research is focused on developing highly efficient and selective catalysts, such as Ruthenium-BINAP and Iridium-SpiroPAP systems, that can operate under mild conditions with low catalyst loadings. acs.org
Asymmetric Alkylation: The α-alkylation of β-ketoesters in an enantioselective manner provides access to valuable building blocks with quaternary stereocenters. rsc.org Phase-transfer catalysis using chiral cinchona alkaloids has emerged as a powerful, metal-free alternative for this transformation, offering high yields and excellent enantioselectivities. rsc.org
Conjugate Additions and Cycloadditions: The use of chiral Lewis acids and organocatalysts to control the stereochemical outcome of Michael additions and Diels-Alder reactions involving unsaturated β-ketoester derivatives is rapidly expanding. acs.org
The table below summarizes the performance of selected modern catalytic systems in the asymmetric transformation of β-ketoesters.
| Transformation | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Hydrogenation | Ir/(R)-SpiroPAP | Aromatic/Aliphatic β-Ketoesters | Up to >99% | acs.org |
| Alkylation | Cinchona-derived PTC | Cyclic β-Keto Esters | Up to 98% | rsc.org |
| Fluorination | bis(oxazoline)-Cu(OTf)₂ | Cyclic β-Keto Esters | Up to 99% | nih.gov |
| Conjugate Addition | Tertiary Amino-Thiourea | β-Arylvinyl Triflones | High | nih.govacs.org |
Computational-Guided Discovery of New Applications and Mechanistic Insights
The integration of computational chemistry and machine learning is revolutionizing how chemical research is conducted. nih.gov For a molecule like this compound, these tools offer a powerful way to predict its properties, reactivity, and potential applications before embarking on extensive laboratory work.
Computational approaches can be used to:
Predict Reaction Outcomes: Algorithms can screen vast numbers of potential reactants and catalysts to identify viable synthetic routes and predict the most likely products, saving significant time and resources. mit.edu
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can model transition states and reaction intermediates, providing deep insights into how reactions occur. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts.
Discover New Reactivity: Machine learning models trained on large reaction databases can identify novel "tactical combinations" of reactions—non-intuitive sequences that can dramatically streamline the synthesis of complex molecules. researchgate.netnih.gov This could unveil previously unconsidered synthetic pathways starting from this compound.
Guide Chemoenzymatic Synthesis: Computational scores can evaluate the potential for either an enzymatic or a traditional organic reaction to synthesize a target molecule, helping to design efficient hybrid synthesis routes. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major trend in fine chemical and pharmaceutical manufacturing. bohrium.comdrugdiscoveryonline.com This approach offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for full automation. amf.chacs.org
The synthesis and transformation of β-ketoesters are well-suited for flow chemistry platforms. researchgate.net Key future developments include:
Improved Reactor Design: The design of microreactors and packed-bed reactors containing immobilized catalysts or reagents will allow for highly efficient and reusable synthetic systems. nih.gov
Safe Handling of Reactive Intermediates: Flow chemistry enables the on-demand generation and immediate use of highly reactive or unstable intermediates, which would be hazardous to handle in large quantities in a batch reactor. acs.org
Automated Process Optimization: Integrating flow reactors with real-time analytical tools (e.g., IR, NMR spectroscopy) and machine learning algorithms allows for the rapid optimization of reaction conditions (temperature, pressure, flow rate, stoichiometry) to maximize yield and purity.
The table below compares key aspects of batch versus flow synthesis for fine chemicals like β-ketoesters.
| Parameter | Batch Synthesis | Flow Chemistry |
| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio |
| Mass Transfer | Often limited by stirring efficiency | Rapid and efficient mixing |
| Safety | Higher risk with large volumes of hazardous materials | Significantly improved due to small reactor volumes |
| Scalability | Difficult; requires re-optimization | Simple; achieved by running the system for longer |
| Control | Less precise control over temperature and time | Precise, real-time control over all parameters |
| Automation | Challenging to fully automate | Readily integrated with automated control systems |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
